Tetrabutyltin

Catalog No.
S573647
CAS No.
1461-25-2
M.F
C16H36Sn
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutyltin

CAS Number

1461-25-2

Product Name

Tetrabutyltin

IUPAC Name

tetrabutylstannane

Molecular Formula

C16H36Sn

Molecular Weight

347.2 g/mol

InChI

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;

InChI Key

AFCAKJKUYFLYFK-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CCCC

solubility

Insol in water; sol in most organic solvents

Synonyms

NSC 22330; NSC 28131; NSC 65524; Tetra-n-butylstannane; Tetra-n-butyltin; Tetrabutyltin; Tetrabutyltin(IV);

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCC

The exact mass of the compound Tetrabutyltin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most organic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutyltin (CAS 1461-25-2) is a fully saturated tetraorganotin compound, existing as a stable, colorless to slightly yellow, oily liquid.[1][2] It is characterized by its insolubility in water and high solubility in most organic solvents, making it a versatile starting material.[1][3][4] Its primary role is as a key intermediate in the synthesis of other functional organotin compounds, such as tributyltin (TBT) and dibutyltin (DBT) derivatives, through controlled redistribution reactions with tin(IV) chloride.[4][5] These derivatives are widely used as PVC stabilizers, catalysts, and biocides, establishing Tetrabutyltin as a fundamental building block in industrial organotin chemistry.[1][6][7]

Substituting Tetrabutyltin with other tetraalkyltin compounds or starting directly with inorganic tin salts like tin(IV) chloride is often impractical. The length of the alkyl chain dictates critical physical properties and reactivity; for example, lower alkyl groups are cleaved more readily than higher alkyl groups in essential redistribution reactions.[3] Using a shorter-chain analog like Tetramethyltin introduces significant handling challenges due to its higher volatility and flammability (Flash Point -13°C vs. >100°C for Tetrabutyltin).[8][9] Conversely, longer-chain analogs like tetraoctyltin exhibit different reactivity profiles and are not drop-in replacements for producing butyltin derivatives.[7] Attempting to bypass Tetrabutyltin by using tin(IV) chloride directly in Grignard syntheses is notoriously difficult to control on a large scale, often leading to a mixture of products with lower purity and yields, complicating separation.[10][11] Therefore, for predictable synthesis of butyltin chlorides, oxides, and other derivatives, Tetrabutyltin provides a well-defined, reproducible, and safer starting point.

Superior Precursor for Controlled Synthesis of Butyltin Chlorides via Redistribution

Tetrabutyltin is the essential starting material for the Kocheshkov redistribution reaction, which allows for the stoichiometric and controlled synthesis of high-purity tributyltin chloride (Bu3SnCl) and dibutyltin dichloride (Bu2SnCl2).[5] Attempting to synthesize these compounds directly via a Grignard reaction with tin(IV) chloride is difficult to control, often resulting in yields below 80% and purities of only 60-80% due to the formation of undesirable by-products like monobutyltin trichloride.[10] In contrast, patents for improved Grignard synthesis of Tetrabutyltin itself report yields as high as 96.93% with a purity of 95.92%, establishing it as a superior, isolable intermediate for subsequent high-yield redistribution reactions.[12]

Evidence DimensionProduct Purity & Yield in Butyltin Synthesis
Target Compound DataYields up to 96.9% and purity of ~96% when synthesized as a distinct intermediate.[12]
Comparator Or BaselineDirect Grignard synthesis from SnCl4: Yields often <80%, purity 60-80%.[10]
Quantified DifferenceUp to a 17% absolute improvement in yield and a 16-36% absolute improvement in purity.
ConditionsIndustrial synthesis of butyltin compounds.

Procuring high-purity Tetrabutyltin ensures a more efficient, predictable, and cost-effective synthesis of downstream products like PVC stabilizers and catalysts, minimizing difficult separation steps.

Enhanced Process Safety and Handling Compared to Volatile Lower Alkyl Tins

Tetrabutyltin offers a significant advantage in process safety and handling over its lower alkyl homolog, Tetramethyltin. Tetrabutyltin is a high-boiling liquid (145°C @ 10 mm Hg) with a flash point above 100°C, making it relatively non-volatile and manageable under standard laboratory and industrial conditions.[1][8] In stark contrast, Tetramethyltin is highly volatile with a boiling point of 74-75°C and an extremely low flash point of -13°C, classifying it as a dangerous fire and explosion hazard that requires more stringent handling protocols.[9] This difference in physical properties is critical for large-scale operations where minimizing fire risk is paramount.

Evidence DimensionFlash Point (°C)
Target Compound Data>100 °C[8]
Comparator Or BaselineTetramethyltin: -13 °C[9]
Quantified Difference>113 °C higher flash point than Tetramethyltin.
ConditionsStandard atmospheric pressure.

The significantly higher flash point of Tetrabutyltin reduces fire risk, lowers the cost and complexity of safe storage and handling, and makes it more suitable for scalable industrial processes.

Defined Precursor for Stille Coupling Reactions

In palladium-catalyzed Stille cross-coupling reactions, tetraorganotin compounds serve as the source of the transferable organic group.[13] While various organostannanes are used, Tetrabutyltin is a common and commercially available starting point for generating more complex or functionalized tributyltin reagents.[13][14] The butyl groups themselves are generally considered non-transferable ligands in the Stille reaction, providing a stable core from which a desired functional group can be transferred after further modification of the Tetrabutyltin molecule.[15] Its stability to air and moisture is an advantage over more reactive organometallic reagents.[13] This makes it a reliable and storable precursor for laboratories engaged in complex organic synthesis.

Evidence DimensionRole in Synthesis
Target Compound DataA stable, storable precursor for generating tributyltin reagents for Stille coupling.
Comparator Or BaselineDirectly using more reactive organometallics (e.g., Grignard or organolithium reagents), which are not air/moisture stable and are typically generated in situ.
Quantified DifferenceQualitative improvement in stability, storage, and handling.
ConditionsPreparation of reagents for palladium-catalyzed cross-coupling reactions.

For researchers performing Stille couplings, procuring Tetrabutyltin provides a reliable, storable, and handleable entry point into the synthesis of custom tributyltin reagents, avoiding the complexities of in-situ generation of less stable organometallics.

Industrial-Scale Production of Butyltin-Based PVC Stabilizers

As demonstrated by its high-yield synthesis and role as a key intermediate, Tetrabutyltin is the right choice for manufacturers requiring a reliable and pure starting material for the large-scale production of dibutyltin and monobutyltin heat stabilizers for PVC. Its use ensures predictable stoichiometry in redistribution reactions, leading to consistent product quality.[5][10][12]

Synthesis of Tributyltin Biocides and Fungicides

For the synthesis of tributyltin oxide (TBTO) and other tributyltin derivatives used as wood preservatives and industrial biocides, Tetrabutyltin serves as the essential precursor. The controlled reaction with tin(IV) chloride allows for the efficient production of the required tributyltin chloride intermediate.[4][7]

Preparation of Custom Organotin Reagents for Organic Synthesis

In research and development settings, particularly for complex molecule synthesis via Stille coupling, Tetrabutyltin is a valuable and stable precursor. Its superior handling properties compared to more volatile or reactive organometallics make it a practical choice for laboratories preparing specialized tributylstannane reagents.[8][9][13]

Use as a Scavenger and Catalyst in Polymer Chemistry

Beyond its role as a precursor, Tetrabutyltin itself is used as a hydrochloric acid scavenger and a polymerization catalyst in specific applications, such as for silicones.[1] Its thermal stability and liquid form make it suitable for integration into these polymer processing workflows.

Physical Description

Liquid

Color/Form

Colorless or slightly yellow oily liquid

Boiling Point

145 °C @ 10 mm Hg

Density

1.054 g/cu cm at 20 °C

Odor

Distinct, characteristic odo

Melting Point

-97 °C

UNII

QJ7Y5V377V

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (74.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (74.58%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (93.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (18.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (76.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (16.95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H341 (11.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (11.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (93.22%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (76.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Butyltin compounds inhibited the activity of purified yeast glucose-6-phosphate dehydrogenase in an in vitro system. The order of inhibitory effect was tetrabutyltin, dibutyltin, tributyltin and monobutyltin. The concentration of tetrabutyltin giving 50% inhibition of the yeast enzyme was 4.3ited by tributyltin but not by monobutyltin, dibutyltin or tetrabutyltin. Inhibition of glucose-6-phosphate dehydrogenase of yeast by tributyltin and tetrabutyltin was prevented by the addition of bovine serum albumin; inhibition of activity of the erythrocyte enzyme by tributyltin was not affected. Addition of albumin to the once inactivated enzyme did not restore enzyme activity. Cysteine slightly protected yeast enzyme from inhibition by dibutyltin but did not affect inhibition by tributyltin and tetrabutyltin.

Vapor Pressure

0.0048 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1461-25-2

Wikipedia

Tetrabutyltin

Methods of Manufacturing

Reaction of tin tetrachloride with butyl magnesium chloride.
From activated magnesium chips, butyl chloride, and stannic chloride in a hydrocarbon mixture.
REACTION OF STANNIC CHLORIDE AND TRI-N-BUTYLALUMINUM IN THE PRESENCE OF COMPLEXING AGENTS SUCH AS SODIUM CHLORIDE, ETHERS, OR TERTIARY AMINES; REACTION OF STANNIC CHLORIDE AND N-BUTYLMAGNESIUM CHLORIDE; REACTION OF STANNIC CHLORIDE AND N-BUTYL CHLORIDE
Commercial mfr of organotins traditionally has involved alkylation of tin tetrachloride or the direct reaction of tin with alkyl halides. /Organotin cmpd/

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Stannane, tetrabutyl-: ACTIVE
Organotin stabilizers are all derivatives of tetravalent tin. ... The organic groups bonded to tin are either alkyl or, substituted alkyl. Aryltin compounds have been shown to be poor stabilizers for polyvinyl chloride. /Organotin cmpd/
Among the most widely used preparations of tetraalkyl- and tetraaryltin compounds is the reaction of stannic chloride with tetrahydrofuran-based Grignard reagents or organoaluminum compounds. ... Organolithium and organosodium reagents can also be used to prepare tetraorganotins. ... The Wurtz reaction, which relies on in situ formation of an active organosodium species, is also useful for preparing tetraorganotin compounds and is practiced commercially. ... Unsymmetrical functional tetraorganotins are generally prepared by tin hydride addition (hydrostannation) to functional unsaturated organic compounds. /Tetraorganotin compounds/
COMMERCIAL ORGANOTIN COMPOUNDS USED AS STABILIZERS ARE OFTEN NOT CLEARLY IDENTIFIED AS TO THE EXACT ORGANOTIN, NOR IS INFORMATION GIVEN AS TO THE PRESENCE OF OTHER INGREDIENTS. ... /ORGANOTIN COMPOUNDS/

Analytic Laboratory Methods

NIOSH Method 5504. Analyte: tetrabutyltin. Matrix: Air. Procedure: Atomic absorption, graphite furnace. For tetrabutyltin this method has an estimated detection limit of 1 ug tin per 300 liter sample. The overall precision/RSD is 10.0%. Applicability: The working range is 0.015 to 1 mg/cu m (as tin) for a 300 liter air sample. Interferences: Organotin compounds not separated chromatographically will mutually interfere.

Stability Shelf Life

STABLE

Dates

Last modified: 08-15-2023

Explore Compound Types